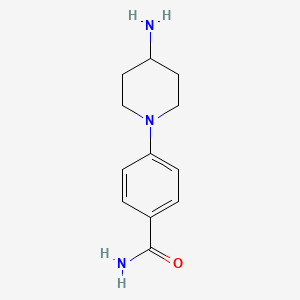
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a hydroxyl group in the structure suggests potential reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol typically involves the following steps:
Alkylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The propanol side chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the brominated benzothiophene to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaOMe (Sodium methoxide), KCN (Potassium cyanide)
Major Products
Oxidation: 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanone
Reduction: 3-(3-Methyl-1-benzothien-2-yl)-1-propanol
Substitution: 3-(6-Methoxy-3-methyl-1-benzothien-2-yl)-1-propanol
科学研究应用
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
作用机制
The mechanism of action of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine atom and hydroxyl group may play crucial roles in binding interactions and reactivity.
相似化合物的比较
Similar Compounds
- 3-(6-Chloro-3-methyl-1-benzothien-2-yl)-1-propanol
- 3-(6-Fluoro-3-methyl-1-benzothien-2-yl)-1-propanol
- 3-(6-Iodo-3-methyl-1-benzothien-2-yl)-1-propanol
Uniqueness
The presence of a bromine atom in 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may confer unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
属性
分子式 |
C12H13BrOS |
|---|---|
分子量 |
285.20 g/mol |
IUPAC 名称 |
3-(6-bromo-3-methyl-1-benzothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C12H13BrOS/c1-8-10-5-4-9(13)7-12(10)15-11(8)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3 |
InChI 键 |
NNRGJSVOPQTLPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C=CC(=C2)Br)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)

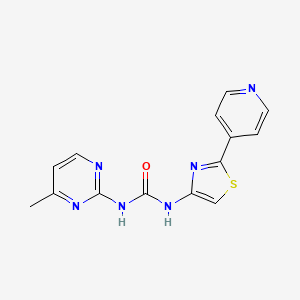
![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)
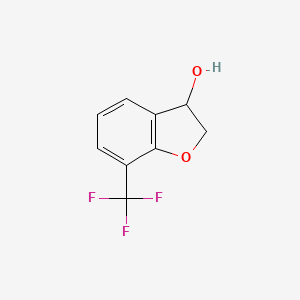
![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid](/img/structure/B13896367.png)
![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)
![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)
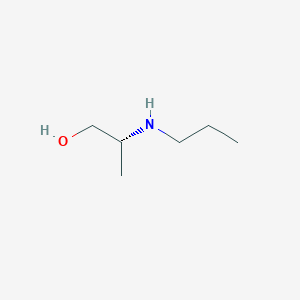
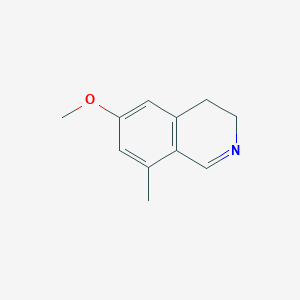


![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)
